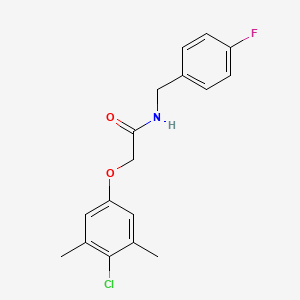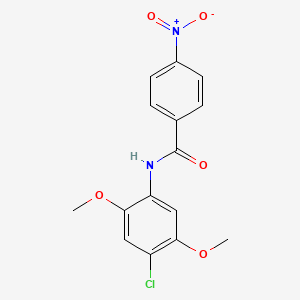
N-(4-chloro-2,5-dimethoxyphenyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a chloro and two methoxy groups on the phenyl ring, along with a nitrobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2,5-dimethoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated product is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
- N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethoxybenzamide
- N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 4-chloro-2,5-dimethoxyphenylamine
Comparison:
- Structural Differences: While these compounds share the 4-chloro-2,5-dimethoxyphenyl moiety, they differ in the substituents attached to the benzamide or acetamide groups.
- Unique Properties: N-(4-chloro-2,5-dimethoxyphenyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)9-3-5-10(6-4-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFAGXHPYUBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5715807.png)

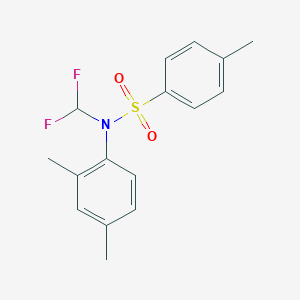

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
![1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)
![2,4-dimethyl-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B5715843.png)
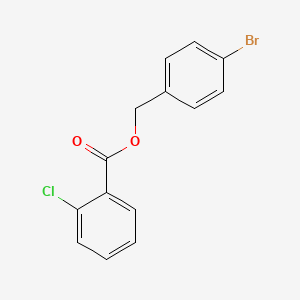
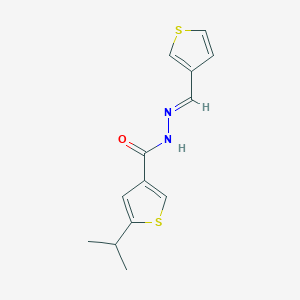
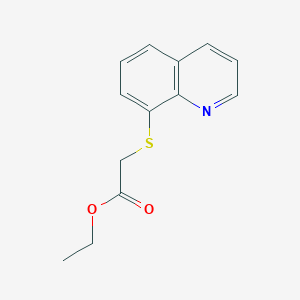
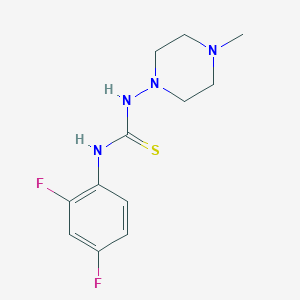
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
![N-[(E)-1-phenylpropylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5715876.png)
